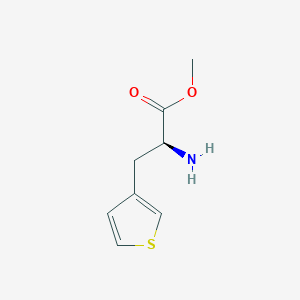

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQJOEVPJCMGKJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst : Acetyl chloride or thionyl chloride (1.2–2.0 equivalents) in anhydrous methanol.

-

Temperature : 0°C initial cooling to prevent exothermic side reactions, followed by room-temperature stirring for 12–18 hours.

-

Workup : Concentration under reduced pressure, dissolution in dichloromethane (DCM), neutralization with saturated NaHCO₃, and drying over Na₂SO₄.

Yield : 65–70% (reported for analogous R-enantiomers).

Purity : >95% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Protection-Deprotection Strategies

For substrates prone to side reactions, a Boc (tert-butoxycarbonyl) protection strategy is employed to safeguard the amino group during esterification.

Stepwise Protocol

-

Protection : Treat (2S)-2-amino-3-(thiophen-3-yl)propanoic acid with Boc₂O (1.5 eq) in THF, catalyzed by DMAP (4-dimethylaminopyridine).

-

Esterification : React Boc-protected intermediate with methanol and DCC (N,N'-dicyclohexylcarbodiimide), yielding methyl (2S)-2-(Boc-amino)-3-(thiophen-3-yl)propanoate.

-

Deprotection : Remove Boc group using 4M HCl in dioxane, followed by neutralization with Amberlite IRA-67 resin.

Advantages :

-

Minimizes side reactions (e.g., intramolecular cyclization).

-

Enhances crystallinity of intermediates, facilitating purification.

Yield : 75–80% over three steps.

Enzymatic Resolution of Racemic Mixtures

When enantiomerically pure starting materials are unavailable, kinetic resolution using lipases offers an alternative.

Process Overview

-

Substrate : Racemic methyl 2-amino-3-(thiophen-3-yl)propanoate.

-

Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

-

Reaction : Selective hydrolysis of the R-enantiomer to the free acid, leaving the S-ester intact.

Conditions :

-

Temperature: 37°C

-

Conversion: 50% (theoretical maximum for resolution).

Post-Reaction Isolation :

-

Extract unreacted S-ester with ethyl acetate.

-

Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Enantiomeric Excess (ee) : >99% for S-ester.

Asymmetric Synthesis via Hydrogenation

Catalytic asymmetric hydrogenation provides a direct route to the S-configured amino acid ester from prochiral enamide precursors.

Substrate Preparation

-

Enamide Formation : React 3-thiopheneprop-2-enoic acid with (S)-α-methylbenzylamine, yielding (Z)-enamide.

-

Hydrogenation : Use a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP) under 50 psi H₂ in methanol.

Reaction Metrics :

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability, often employing continuous-flow reactors.

Optimized Protocol

-

Esterification : Continuous flow of (2S)-amino acid and methanol over solid acid catalysts (e.g., Amberlyst-15) at 60°C.

-

Residence Time : 30 minutes.

-

Product Isolation : In-line liquid-liquid extraction and rotary evaporation.

Throughput : 10–15 kg/day per reactor module.

Analytical Characterization

Critical spectroscopic data for Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate:

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenated thiophenes and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate exhibits promising biological activities, particularly in the context of antimicrobial and anticancer research. Its thiophene ring structure allows for significant interactions with biological targets, including enzymes and receptors involved in various physiological processes.

Case Studies:

- A study demonstrated that derivatives of this compound showed inhibition against specific cancer cell lines, indicating potential as anticancer agents. The mechanism of action was linked to the modulation of enzyme activities related to cell proliferation and apoptosis pathways.

- Another investigation highlighted its antimicrobial properties, where the compound displayed significant activity against Gram-positive bacteria. The presence of the thiophene moiety was crucial for enhancing its bioactivity through mechanisms such as membrane disruption and interference with bacterial metabolism.

Organic Synthesis

Synthetic Applications:

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in creating complex molecules.

Synthetic Pathways:

The compound can be synthesized via multiple routes, including:

- N-Alkylation Reactions: Used to introduce alkyl groups that enhance solubility and biological activity.

- Coupling Reactions: Employed to form more complex structures by linking with other bioactive molecules .

Data Table: Synthetic Methods Comparison

| Method | Yield (%) | Conditions | References |

|---|---|---|---|

| N-Alkylation | 70-90 | Room temperature, solvent-free | |

| Coupling with Aryl Halides | 60-85 | Base-catalyzed, reflux | |

| Reductive Amination | 50-75 | Catalytic hydrogenation |

Material Science

Polymeric Applications:

Recent studies have explored the incorporation of this compound into polymer matrices to enhance their properties. The compound's functional groups facilitate interactions that improve thermal stability and mechanical strength.

Case Studies:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . The amino acid moiety allows it to participate in metabolic pathways, potentially leading to bioactive metabolites .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Thiophene vs. Phenyl : Thiophene’s sulfur atom provides distinct electronic properties (e.g., π-electron richness) compared to phenyl, influencing binding affinity in enzyme interactions .

- Substituent Effects : Halogenation (e.g., bromo in , iodine in ) increases steric bulk and alters lipophilicity, impacting membrane permeability.

- Stereochemistry : The R-configuration in may lead to divergent biological activity compared to the S-form due to stereospecific enzyme binding.

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Biological Activity

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 185.24 g/mol. The compound contains an amino group, a methyl ester, and a thiophene ring, which contribute to its unique chemical properties and biological activities .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be in the range of 5.10 to 9.18 µM, indicating significant cytotoxic effects against these cell lines . The structural features of the thiophene ring are believed to enhance its interaction with cellular targets involved in cancer progression.

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The thiophene ring facilitates binding through π-π stacking and hydrogen bonding interactions, which can influence enzyme activity and receptor signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Not specified |

| Anticancer | Inhibition of HepG2 and MCF-7 cell proliferation | 5.10 - 9.18 µM |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study published in MDPI evaluated various thiophene derivatives, including this compound, for their anticancer effects against multiple cell lines. The results indicated that this compound exhibited comparable or superior activity compared to established chemotherapeutics .

- Antimicrobial Research : Another study focused on the synthesis and evaluation of thiophene derivatives for antimicrobial activity. This compound was among the compounds tested, showing promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate?

- Methodological Answer : The compound can be synthesized via asymmetric esterification of the corresponding amino acid or enzymatic resolution of racemic mixtures. For example, the Pictet–Spengler reaction (used for structurally similar β-carboline derivatives) employs trifluoroacetic acid (TFA) catalysis to achieve high stereoselectivity . Solid-phase peptide synthesis (SPPS) may also be adapted, leveraging Fmoc-protected intermediates to preserve chirality during coupling steps.

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in PubChem datasets for related amino acid esters . Retention time comparisons against enantiomerically pure standards are critical for quality control.

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as a chiral building block for protease inhibitors or kinase modulators, particularly in structure-activity relationship (SAR) studies. Similar compounds (e.g., fluoropyridinyl analogs) are used to probe enzyme-substrate interactions via isotopic labeling or fluorescence quenching assays .

Advanced Research Questions

Q. How can low yields in asymmetric synthesis be addressed?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, substituting TFA with Brønsted acid catalysts (e.g., BINOL-phosphoric acids) may enhance enantiomeric excess (ee) by stabilizing transition states . Parallel screening via Design of Experiments (DoE) can identify critical factors (e.g., substrate:catalyst ratio).

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement. Ensure compound purity (>98% by HPLC) and exclude solvent artifacts. For instance, impurities in related propanoate esters (e.g., 3-(thiophen-3-yl)propanoic acid derivatives) can skew IC₅₀ values .

Q. What strategies stabilize this compound under physiological conditions?

- Methodological Answer : Prodrug approaches (e.g., phosphonate or morpholino ester masking) improve metabolic stability. Studies on serine-linked peptidomimetics show that cyclization or PEGylation reduces hydrolysis rates in serum . Storage at -80°C under inert gas (argon) minimizes degradation.

Key Considerations

- Contradictions in Synthesis : Some methods (e.g., Pictet–Spengler) may yield side products like regioisomeric thiophene adducts; optimize regioselectivity via directing groups .

- Analytical Pitfalls : Thiophene rings can quench fluorescence in assays; use radioisotopic labeling (³H/¹⁴C) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.